molecular formula C11H12N2O5 B1429506 3-(Morpholin-4-YL)-4-nitrobenzoic acid CAS No. 1134335-58-2

3-(Morpholin-4-YL)-4-nitrobenzoic acid

Cat. No. B1429506
M. Wt: 252.22 g/mol
InChI Key: QCUUEEDAOFTYRA-UHFFFAOYSA-N
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Description

Morpholin-4-yl-acetic acid is an organic compound containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of a similar compound, Morpholin-4-yl-acetic acid, is represented by the formula C6H11NO3 .


Physical And Chemical Properties Analysis

Morpholin-4-yl-acetic acid is a white to yellow solid at room temperature . The molecular weight is 145.16 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-(Morpholin-4-YL)-4-nitrobenzoic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds. These include small molecule anticancer drugs and other compounds with potential biological activities, such as pyrazolo[3,4-c]pyridine derivatives exhibiting anticancer properties (Wang et al., 2016).

Antimicrobial Activity

Compounds synthesized from 3-(Morpholin-4-YL)-4-nitrobenzoic acid show significant antimicrobial potency. Derivatives like sulfonamides and carbamates have been evaluated for their effectiveness against bacteria and fungi, demonstrating promising antimicrobial activity in certain cases (Janakiramudu et al., 2017).

Structural Studies in Crystallography

The study of crystal structures of compounds derived from 4-nitrobenzoic acid, such as morpholinium 4-nitrobenzoate, contributes to understanding the molecular interactions and hydrogen-bonding networks in these compounds. This knowledge is crucial in the design of new materials and drugs (Chumakov et al., 2006).

Catalytic Studies

The catalytic properties of derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid have been studied, particularly in reactions involving cyclic secondary amines. These studies provide insights into the mechanistic aspects of these reactions, which are important for developing new synthetic methods (Um et al., 2015).

Glucosidase Inhibition and Antioxidant Activity

Derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid have been synthesized and evaluated for their potential as glucosidase inhibitors and antioxidant agents. These compounds could have therapeutic applications in the treatment of diabetes and oxidative stress-related diseases (Özil et al., 2018).

Nonlinear Optical Material Research

Research on Morpholinium 2-chloro-4-nitrobenzoate, a derivative of 3-(Morpholin-4-YL)-4-nitrobenzoic acid, has shown its potential as a nonlinear optical (NLO) material. This has implications for its use in optical device fabrication and other applications in the field of photonics (Karthick et al., 2018).

Safety And Hazards

Morpholin-4-yl-acetic acid is classified as a hazard under GHS07. It may cause harm if swallowed, inhaled, or comes into contact with skin .

properties

IUPAC Name

3-morpholin-4-yl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(13(16)17)10(7-8)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUUEEDAOFTYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-YL)-4-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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